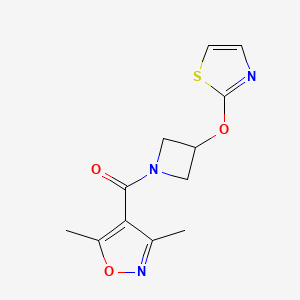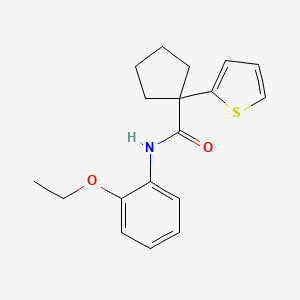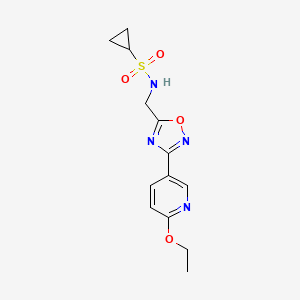
N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclopropanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclopropanesulfonamide” is a complex organic molecule. It contains a pyridine ring, which is a basic aromatic heterocycle, and an oxadiazole ring, which is a heterocyclic compound containing an oxygen atom and two nitrogen atoms in a five-membered ring .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as 1H and 13C NMR, IR, MS, and single crystal X-ray diffraction .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using techniques such as FT-IR, 1H-NMR, and 13C-NMR .Aplicaciones Científicas De Investigación
Chemical Synthesis and Structural Analysis
Research has delved into innovative methods for synthesizing compounds with complex structures, including those similar to "N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclopropanesulfonamide." For instance, studies have explored the use of biocatalysis for generating metabolites of biaryl-bis-sulfonamide compounds, highlighting the potential of microbial-based systems for producing metabolites for structural characterization and clinical investigation support (Zmijewski et al., 2006). Another area of interest is the one-pot synthesis of sulfonamide derivatives, showcasing efficient methods for creating heterocyclic compounds with potential biological activities (Rozentsveig et al., 2013).
Biological Activities and Therapeutic Potential
Significant efforts have been made to explore the biological and pharmacological properties of sulfonamide derivatives. For example, research on asymmetric cyclopropanations using rhodium(II) N-(arylsulfonyl)prolinate catalyzed decomposition highlights the synthesis of functionalized cyclopropanes, contributing to the development of compounds with high diastereoselectivity and enantioselectivity (Davies et al., 1996). Studies on N-alkylated arylsulfonamides reveal their potential as selective 5-HT7 receptor ligands or multifunctional agents for treating CNS disorders, demonstrating the versatility of sulfonamide derivatives in developing new therapeutic agents (Canale et al., 2016).
Antimicrobial and Antifungal Activities
The antimicrobial and antifungal potentials of sulfonamide-based compounds have been investigated, revealing their efficacy against various pathogens. For instance, the synthesis and antimicrobial studies of a new series of 2-[4-[2-(5-ethylpyridin-2-yl)ethoxy]phenyl]-5-substituted-1,3,4-oxadiazoles demonstrated significant inhibition against bacteria and fungi, suggesting these compounds as novel antimicrobial agents (Gaonkar et al., 2006).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[[3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N4O4S/c1-2-20-11-6-3-9(7-14-11)13-16-12(21-17-13)8-15-22(18,19)10-4-5-10/h3,6-7,10,15H,2,4-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FASPBJVFXFXPSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=C(C=C1)C2=NOC(=N2)CNS(=O)(=O)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(6-ethoxypyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)cyclopropanesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

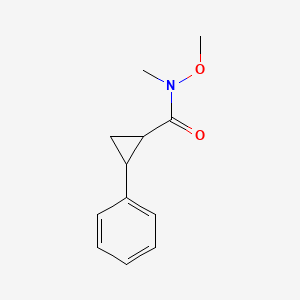
![Ethyl 2-(4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2953853.png)
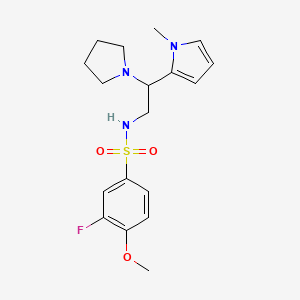
![2,4-dichloro-5-methyl-N-{2-oxo-9-oxa-1-azatricyclo[10.4.0.0^{3,8}]hexadeca-3,5,7-trien-5-yl}benzene-1-sulfonamide](/img/structure/B2953857.png)
![8-((4-benzylpiperidin-1-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one](/img/structure/B2953858.png)

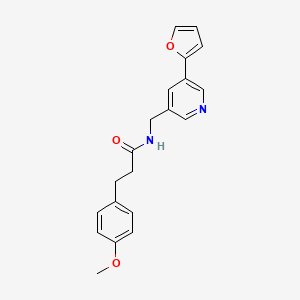

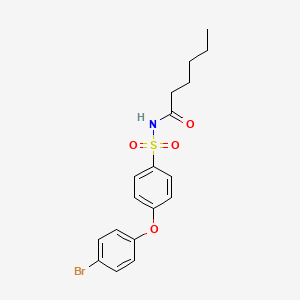
![N-(4-ethylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2953864.png)

